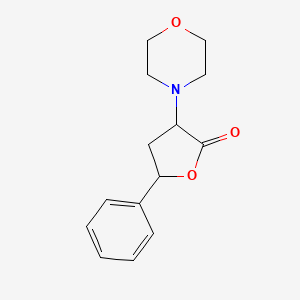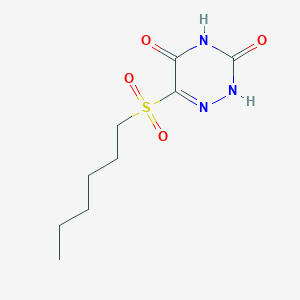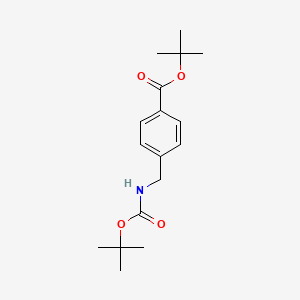
4-Fluoro-N-(1-(piperidin-4-yl)-1H-indazol-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-N-(1-(piperidin-4-yl)-1H-indazol-6-yl)benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorine atom, a piperidine ring, and an indazole moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-(1-(piperidin-4-yl)-1H-indazol-6-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the indazole intermediate.
Fluorination: The fluorine atom is introduced using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction between the fluorinated indazole-piperidine intermediate and a suitable benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-(1-(piperidin-4-yl)-1H-indazol-6-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides; electrophiles like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound, each with distinct chemical and physical properties.
Scientific Research Applications
4-Fluoro-N-(1-(piperidin-4-yl)-1H-indazol-6-yl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-(1-(piperidin-4-yl)-1H-indazol-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes, receptors, or proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-N-(piperidin-4-yl)benzamide: Lacks the indazole moiety, making it less versatile in certain applications.
N-(1-(piperidin-4-yl)-1H-indazol-6-yl)benzamide: Does not contain the fluorine atom, which may affect its reactivity and biological activity.
4-Fluoro-N-(1-(piperidin-4-yl)-1H-indazol-3-yl)benzamide: Similar structure but with the indazole nitrogen at a different position, potentially altering its properties.
Uniqueness
4-Fluoro-N-(1-(piperidin-4-yl)-1H-indazol-6-yl)benzamide stands out due to its unique combination of a fluorine atom, piperidine ring, and indazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
823191-61-3 |
|---|---|
Molecular Formula |
C19H19FN4O |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-fluoro-N-(1-piperidin-4-ylindazol-6-yl)benzamide |
InChI |
InChI=1S/C19H19FN4O/c20-15-4-1-13(2-5-15)19(25)23-16-6-3-14-12-22-24(18(14)11-16)17-7-9-21-10-8-17/h1-6,11-12,17,21H,7-10H2,(H,23,25) |
InChI Key |
VBDBHHGTRGYISY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2C3=C(C=CC(=C3)NC(=O)C4=CC=C(C=C4)F)C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


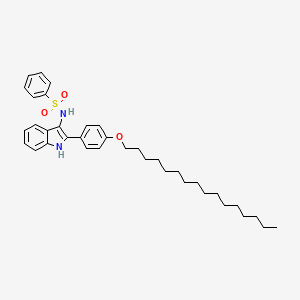
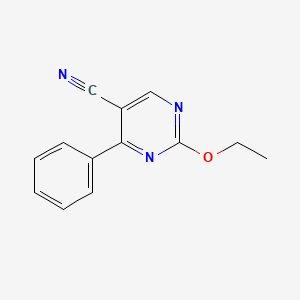
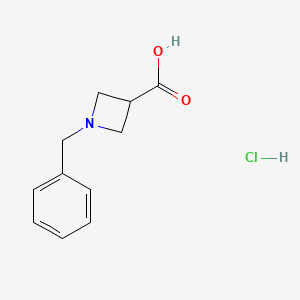
![2-Chloro-3-methyl-4-((1R,3R,5S)-2,3,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12924376.png)
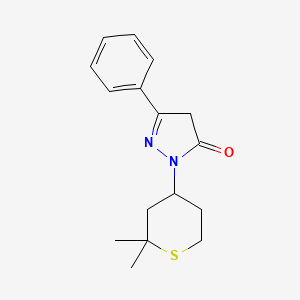
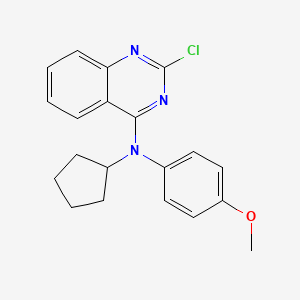
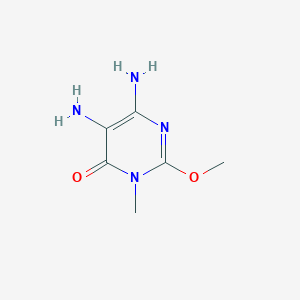
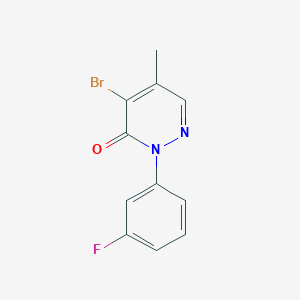

![Ethyl {2-[2-(4-chlorophenyl)hydrazinyl]-3H-indol-3-ylidene}carbamate](/img/structure/B12924394.png)
